1-(2-Hydroxyethyl)-1-nitrosourea

DNA alkylation nitrosourea comparative dosimetry

BCNU studies confound hydroxyethylation-specific repair kinetics with DNA cross-links. HENU eliminates this ambiguity by delivering clean O⁶-hydroxyethylguanine adducts without interstrand cross-linking chemistry. • 92.5% GC→AT mutational signature in E. coli enables unambiguous repair pathway dissection • O⁶-HEdG adduct levels 11-26-fold higher than HEENU or HCNU at equimolar doses across liver, kidney, lung, brain, and testes • Induces B-cell-like lymphoblastic lymphoma-leukemia in MRC-Wistar rats (53% incidence)-a model not replicated by ENU or MNU

Molecular Formula C3H7N3O3
Molecular Weight 133.11 g/mol
CAS No. 13743-07-2
Cat. No. B080216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-1-nitrosourea
CAS13743-07-2
Synonyms1-(2-hydroxyethyl)-1-nitrosourea
1-nitroso-1-(2-hydroxyethyl)urea
HENU
N-nitroso-N-(2-hydroxyethyl)urea
Molecular FormulaC3H7N3O3
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC(CO)N(C(=O)N)N=O
InChIInChI=1S/C3H7N3O3/c4-3(8)6(5-9)1-2-7/h7H,1-2H2,(H2,4,8)
InChIKeyIVEXWRHLJIZLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)-1-nitrosourea (HENU) Overview


1-(2-Hydroxyethyl)-1-nitrosourea (HENU; also abbreviated HNU) is a monofunctional hydroxyethylating nitrosourea with molecular formula C₃H₇N₃O₃ and molecular weight 133.11 g mol⁻¹ [1]. It belongs to the N-alkyl-N-nitrosourea class of DNA-alkylating agents and is primarily employed as an experimental carcinogen and a mechanistic probe for hydroxyethyl DNA adduct formation [2]. Unlike clinically used chloroethylnitrosoureas such as BCNU, HENU lacks the chloroethyl group and therefore does not generate DNA interstrand crosslinks; its biological effects are mediated exclusively through hydroxyethyl monoadducts. This clean monofunctional profile makes HENU a critical comparator compound when assessing the contribution of hydroxyethyl lesions to mutagenesis and tumorigenesis independently of crosslinking complexity [2].

Workflow Experimental oncology, genetic toxicology & DNA repair research
Selection Monofunctional hydroxyethylating nitrosourea; no cross-links
Use Context Research use only; not a therapeutic agent

Why HENU Cannot Be Replaced in Research


The nitrosourea class spans agents with widely divergent alkylation chemistries, adduct spectra, and stability profiles. 1-(2-Hydroxyethyl)-1-nitrosourea generates exclusively 2-hydroxyethyl adducts (N7-HOEtG and O⁶-HOEtdG) [1], whereas the commonly used analogue 1-ethyl-1-nitrosourea (ENU) produces ethyl adducts with a different repair substrate profile, and clinically prevalent chloroethylnitrosoureas (BCNU, CCNU) form both monoadducts and interstrand crosslinks [2]. The hydroxyethyl substituent also markedly accelerates aqueous decomposition relative to N-alkylnitrosoureas [3], meaning that handling protocols, half-life assumptions, and dose–response calibrations established for ENU or MNU cannot be directly transferred. Furthermore, improper synthetic routes yield the cyclic byproduct 3-nitroso-2-oxazolidinone (NOZ) [1], which possesses its own distinct carcinogenic profile; substituting HENU from an unverified source risks confounding biological readouts with NOZ contamination. The quantitative evidence below demonstrates that HENU differs from its nearest comparators in magnitude, anatomical distribution, and chemical nature of DNA damage—parameters that directly determine experimental outcomes in mutagenesis, carcinogenesis, and DNA-repair studies.

Alkyl Group Specificity
ENU (ethyl) and MNU (methyl) produce distinct adduct spectra and mutagenic signatures, which may shift experimental readout.
Carcinogenic Potency & Tumor Spectrum
Reported carcinogenic potency ranking and lymphoma immunophenotype (B-cell vs T-cell) differ; substitution may not replicate study endpoints.
Synthesis Impurity Risk
HENU can cyclize to NOZ; ENU/MNU lack this pathway, requiring supplier QC verification to avoid confounded results.

Quantitative Evidence: HENU vs. Analogues


Carcinogenic Potency (TD₅₀): HENU vs. ENU

At equimolar doses in vitro, HENU alkylates DNA approximately 20 % more extensively than its closest structural analog, 1-ethyl-1-nitrosourea (ENU) [1]. This higher alkylation yield translates into greater total DNA damage burden per administered dose—a parameter that must be accounted for when designing equitoxic dosing regimens or interpreting mutation frequency data across these two agents.

Carcinogenic Potency (TD₅₀)
Cross-study comparable
HENU 0.244 mg/kg/day (rat) vs ENU 0.948 mg/kg/day; ~3.9-fold more potent in CPDB.
Supports potency-context ranking in nitrosourea carcinogenesis models.
TD₅₀ harmonic mean across chronic bioassays; dose selection context differs.
DNA alkylation nitrosourea comparative dosimetry

DNA Alkylation Efficiency: HENU vs. ENU

When compared at doses that produce equivalent oncogenic outcomes, HENU generates almost twice the level of O⁶-alkylguanine in bone marrow DNA compared with ENU [1]. In contrast, O⁶-alkylguanine levels in liver and thymus are similar for the two agents. This tissue-specific divergence in promutagenic lesion burden indicates that HENU distributes or is metabolized differently in hematopoietic tissue, a factor that is critical for studies focused on hematologic malignancy models.

DNA Alkylation Efficiency
Head-to-head
~20% greater total alkylation than ENU in vitro; ~2× O⁶-alkylguanine in bone marrow in vivo.
Supports differential alkylation targeting in hematopoietic models.
Equimolar doses in vitro; equi-oncogenic doses in C57BL mice.
O⁶-alkylguanine bone marrow tissue-specific dosimetry

Tissue DNA Hydroxyethylation: HENU vs. Dialkylnitrosoureas

In female C57BL/Cbl mice, the intraperitoneal LD₅₀ of HENU is identical to that of ENU, yet HENU is slightly more potent as a carcinogen in the induction of lymphocytic thymic lymphomas [1]. The equivalent acute lethality but elevated tumorigenic efficiency implies that HENU produces a higher proportion of biologically effective (procarcinogenic) DNA lesions per unit of acute toxicity. This dissociation between lethal dose and oncogenic dose is a critical consideration for long-term carcinogenesis protocols.

Tissue O⁶-HEdG Adducts
Head-to-head
Liver 37.2 μmol O⁶-HEdG/mol dG (HENU) vs ≤3.3 μmol/mol dG for HEENU/HCNU (6 h).
Supports high signal-to-background for adduct detection studies.
Single oral dose 0.36 mmol/kg; immuno-slot-blot quantification.
carcinogenicity thymic lymphoma comparative potency

Tumor Histotype: HENU vs. Other Nitrosoureas

HENU produces exclusively 2-hydroxyethyl DNA adducts—N7-(2-hydroxyethyl)guanine (N7-HOEtG) and O⁶-(2-hydroxyethyl)-2′-deoxyguanosine (O⁶-HOEtdG)—that are chemically identical to two of the principal DNA lesions formed by the clinically important agent BCNU [1]. Unlike BCNU, however, HENU cannot form chloroethyl-mediated interstrand crosslinks. This monofunctional purity has been exploited to isolate and quantify the mutagenic contribution of hydroxyethyl adducts independently of crosslinking damage. In Big Blue Rat-2 cells, HENU treatment produced a dose-dependent increase in mutation frequency from a background of 7.2 × 10⁻⁵ (untreated) to 45.2 × 10⁻⁵ at 1 mM and 120.3 × 10⁻⁵ at 5 mM, representing 6-fold and 16-fold increases respectively (P < 0.001) [1].

Lymphoma Histotype
Head-to-head
53% lymphoma-leukemia; B-cell-like (Burkitt’s-like) phenotype vs T-cell for other nitrosoureas.
B-cell lymphoma model context may differ from standard nitrosourea models.
Drinking-water study in MRC-Wistar rats, 1-year exposure.
hydroxyethyl adducts BCNU model monofunctional alkylator

Mutational Spectrum: HENU vs. ENU

Comparative solvolysis studies demonstrate that N-2-hydroxyethyl-N-nitrosourea (HENU) decomposes markedly faster in aqueous solution than N-3-hydroxypropyl-N-nitrosourea and typical N-alkyl-N-nitrosoureas [1]. The accelerated decomposition is catalyzed by hydroxyl anions, and activation energies for the process have been determined as a function of temperature and pH. In contrast, the 3-hydroxypropyl analog exhibits solvolytic rates comparable to simple alkyl nitrosoureas. This intrinsic instability means that HENU stock solutions have a shorter bench-life and require more stringent temperature and pH control than ENU or MNU preparations. Investigators and procurement managers must account for this property when planning experimental timelines and storage conditions.

Mutational Spectrum
Cross-study comparable
92.5% GC→AT transitions (HENU) vs 73.3% for ENNG in E. coli gpt gene.
Supports lesion-specific mutagenesis interpretation; reduced confounding from minor lesions.
Also Big Blue Rat-2 and rat T-lymphocyte data available.
solvolysis aqueous stability pH-dependent degradation

HENU: Key Application Scenarios


O⁶-Hydroxyethylguanine Mutagenesis & DNA Repair Studies

Investigators establishing mouse models of bone-marrow-derived leukemias or lymphomas should prioritize HENU over ENU when a high O⁶-alkylguanine signal in hematopoietic tissue is required. As demonstrated by Frei and Lawley (1986) [1], HENU yields nearly twice the O⁶-alkylguanine level in bone marrow compared with ENU at equi-oncogenic doses. This differential allows researchers to amplify the promutagenic lesion readout in myeloid and lymphoid lineages without escalating acute systemic toxicity.

B-Cell Lymphoma-Leukemia Carcinogenicity Modeling

HENU is uniquely suited as a surrogate agent for studying the mutagenic consequences of the hydroxyethyl adducts generated by BCNU chemotherapy. As shown by Sprung et al. (2001) [2], HENU produces the identical N7-HOEtG and O⁶-HOEtdG adducts without the confounding DNA interstrand crosslinks characteristic of BCNU. This application is critical for laboratories seeking to attribute specific mutation spectra (predominantly G:C→A:T transitions) to hydroxyethyl lesions in isolation, thereby refining structure–activity models for nitrosourea chemotherapeutics.

Tissue DNA Adduct Dosimetry and Biomarker Development

Experimental designs that demand the highest possible DNA adduct density per administered dose—such as low-dose dosimetry studies or repair kinetics assays—benefit from HENU's ~20 % greater total DNA alkylation efficiency relative to ENU under equimolar conditions [3]. This property can translate into reduced compound consumption over multi-dose protocols while maintaining robust analytical signals for chromatographic or immunoassay-based adduct detection.

Comparative Genetic Toxicology & SAR Studies

Long-term rodent carcinogenicity studies that evaluate tumor incidence as the primary endpoint should consider HENU when experimental constraints limit the tolerable acute toxicity. Swenson et al. (1979) [4] established that HENU and ENU share the identical LD₅₀, yet HENU is slightly more potent in inducing thymic lymphomas. This means that HENU can deliver a higher tumor yield at the same fraction of the maximally tolerated dose, improving statistical power in tumorigenesis studies without exceeding ethical dose limits.

Application
Selection Property
Validation Focus
O⁶-HOEtG mutagenesis & repair studies
Predominant GC→AT mutational signature
Lesion-specific repair kinetics context
B-cell lymphoma-leukemia modeling
B-cell-like lymphoma phenotype
Lymphomagenesis endpoint review
Tissue adduct dosimetry & biomarker development
High tissue O⁶-HEdG adduct formation
Adduct detection sensitivity context
Comparative genetic toxicology & SAR
Intermediate nitrosourea potency ranking
SAR model data point for risk context
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